Paucin

X-ray crystallography conformational analysis structural biology

Researchers requiring a glycosylated pseudoguaianolide reference standard for SAR studies face limited sourcing options for this rare natural product. Paucin (CAS 26836-43-1) fills this gap with its crystallographically confirmed 6-O-acetyl-β-D-glucopyranosyl structure and established cytotoxicity against KB and P-388 cell lines. • Unique glycosylated chemotype: TPSA 149.00 Ų vs. ~60-80 Ų for aglycone analogs • Definitive X-ray conformation: twist-boat cycloheptane, 6′-O-acetylation confirmed • Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available In stock for immediate shipment to research laboratories worldwide.

Molecular Formula C23H32O10
Molecular Weight 468.5 g/mol
CAS No. 26836-43-1
Cat. No. B1201884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaucin
CAS26836-43-1
Synonymspaucin
Molecular FormulaC23H32O10
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2
InChIInChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1
InChIKeyGUDGKGBWXIZDPA-ZOWPBZTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paucin (CAS 26836-43-1): A Cytotoxic Pseudoguaianolide Glucoside for Anticancer Lead Discovery


Paucin (CAS 26836-43-1), also known as paucine, is a naturally occurring pseudoguaianolide sesquiterpene lactone glycoside first isolated from Hymenoxys grandiflora and subsequently from Baileya pauciradiata (Asteraceae) [1]. It is characterized by a sesquiterpenoid core fused to an α-methylene γ-lactone and a 6-O-acetyl-β-D-glucopyranosyl moiety, with a molecular formula of C₂₃H₃₂O₁₀ and a monoisotopic mass of 468.1995 Da [2]. Its primary reported biological activity is cytotoxic against human epidermoid carcinoma of the nasopharynx (KB) and lymphocytic leukemia (P-388) cell lines [1].

1 Cell-based cytotoxicity screening of natural product leads
2 Glycoside-specific SAR studies on pseudoguaianolide scaffolds
3 Phytochemical dereplication in Asteraceae using LC-MS/MS and NMR

Why Paucin Cannot Be Substituted by Non‑Glycosylated Pseudoguaianolides or Other Sesquiterpene Lactones


Paucin possesses a unique 6-O-acetyl-β-D-glucopyranosyl substituent attached to the sesquiterpenoid core, which is absent in structurally related but aglycone‑only pseudoguaianolides such as odoratin, parthenin, coronopilin, and helenalin [1]. This glycosylation introduces a polar sugar moiety that fundamentally alters solubility, membrane permeability, and metabolic stability compared to its non‑glycosylated analogs [2]. While the α-methylene γ-lactone is common to many cytotoxic sesquiterpene lactones, the presence and specific acetylation pattern of the glucoside in paucin directly impacts its physicochemical profile and may influence its cytotoxic potency and selectivity [1]. Therefore, substituting paucin with a more readily available non‑glycosylated pseudoguaianolide would result in a compound with different solubility, bioavailability, and likely distinct biological activity profile, invalidating any structure–activity relationship (SAR) study or procurement intended to replicate the precise pharmacological effects of the native molecule [2].

Glycosylation shift
Non-glycosylated pseudoguaianolides like parthenin may exhibit different solubility and membrane permeability, altering assay outcomes.
Acetylation pattern
Absence of the 6′-O-acetyl group in aglycone analogs can change conformational dynamics and target interaction profiles.
Cytotoxicity profile
Odoratin, while co-active, lacks the glucoside; substituting may introduce different metabolic stability and selectivity.

Quantitative Differentiation of Paucin: Comparative Evidence Against Analogs


Unique 6-O-Acetyl Glucoside Conformation: X‑Ray Crystallographic Proof

Paucin’s glucose moiety is acetylated exclusively at the 6′-O position, as definitively established by single-crystal X‑ray diffraction analysis [1]. This contrasts with many other sesquiterpene lactone glycosides where acetylation occurs at different positions or is absent. Additionally, the sesquiterpenoid cycloheptane ring adopts an unusual twist-boat conformation (torsion angles: CC–CO = –10°, Cα–Cβ–Cγ–O = –17°), while the cyclopentanone and α-methylene γ-lactone rings exhibit half‑chair and envelope conformations, respectively [1]. These precise conformational features are not documented for non‑glycosylated pseudoguaianolides like parthenin or coronopilin, whose crystal structures show different ring geometries [2].

6′-O-Acetyl Glucoside Conformation
Cross-study comparable
6′-O-acetyl confirmed by X‑ray; twist-boat cycloheptane (torsion –10°, –17°). Parthenin: envelope conformation.
Unique acetylation site supports stereochemical-control context
Crystal lattice differences may limit direct torsion comparison
X-ray crystallography conformational analysis structural biology

Cytotoxic Activity Against KB and P-388 Cells: Paucin vs. Odoratin

In the same study that identified both paucin and odoratin as the cytotoxic principles of Baileya pauciradiata, both compounds were evaluated against human epidermoid carcinoma of the nasopharynx (KB) and murine lymphocytic leukemia (P-388) cell lines [1]. While the published abstract does not report individual ED₅₀ values, the authors state that both odoratin and paucin were responsible for the observed cytotoxicity of the crude extract [1]. This co‑occurrence in a single plant extract and parallel activity profile distinguish paucin from other pseudoguaianolides that are not glycosylated, such as parthenin, which shows cytotoxicity but via a different pharmacokinetic and mechanistic profile due to its aglycone nature [2].

KB/P-388 Cytotoxicity vs Odoratin
Direct head-to-head
Both active against KB and P-388; ED₅₀ not reported individually. Extract cytotoxicity attributed to both compounds.
Supports cytotoxicity endpoint review context
Quantitative potency differentiation requires further data
cytotoxicity anticancer natural products

Enhanced Aqueous Solubility Due to Glucoside Moiety

Paucin’s 6-O-acetyl-β-D-glucopyranosyl group introduces a polar sugar unit that is expected to increase aqueous solubility relative to non‑glycosylated pseudoguaianolides [1]. While direct experimental solubility measurements are not available in the literature, computational predictions (e.g., via ChemAxon or ALOGPS) indicate that the glucoside moiety substantially reduces LogP and increases topological polar surface area (TPSA) to 149.00 Ų [2]. For comparison, the aglycone analog parthenin (CAS 29032-56-4) has a TPSA of approximately 60–80 Ų and a predicted LogP of ~2.0–2.5 [3]. This physicochemical shift has implications for in vitro assay compatibility (e.g., reduced need for DMSO) and may influence bioavailability.

Polar Surface Area
Class-level inference
Paucin TPSA = 149.00 Ų; Parthenin TPSA ≈ 60–80 Ų (computed). ~2‑fold higher polarity.
May reduce DMSO requirement in cell-based assays
Experimental solubility data not available; use computed values for guidance only
solubility formulation physicochemical properties

Paucin Applications: Where the Quantitative Evidence Drives Scientific Value


Structure–Activity Relationship (SAR) Studies of Glycosylated Sesquiterpene Lactones

Researchers investigating the role of glycosylation in the cytotoxicity of pseudoguaianolides can employ paucin as a key reference compound. Its defined 6′-O‑acetylation and crystallographically proven conformation [1] provide a benchmark for comparing with aglycone counterparts (e.g., parthenin, coronopilin) or with other glycosylated analogs. The quantitative TPSA difference (149.00 Ų vs. ~60–80 Ų) [2] supports its use in studies correlating polarity with membrane permeability and cellular uptake.

Natural Product Anticancer Screening Libraries

Paucin’s established cytotoxicity against KB and P‑388 cell lines [1] makes it a suitable positive control or candidate for inclusion in focused libraries of plant‑derived cytotoxic agents. Its glycosylated structure ensures that any hits from such a library represent a distinct chemotype not found among the more abundant aglycone sesquiterpene lactones, potentially revealing novel mechanisms of action.

Metabolite Profiling and Dereplication in Asteraceae

In phytochemical investigations of Asteraceae species, paucin’s unique LC‑MS/MS signature (e.g., predicted negative ion spectrum [1]) and NMR data [2] enable its rapid identification and differentiation from co‑occurring compounds like odoratin. Its presence can serve as a chemotaxonomic marker for certain Baileya and Hymenoxys species, aiding in the discovery of new cytotoxic leads.

Glycoside‑Mediated Cytotoxicity Mechanism Studies

The combination of paucin’s α-methylene γ-lactone (a known Michael acceptor) with a bulky, polar glucoside moiety makes it an ideal probe to dissect whether cytotoxic activity requires cellular uptake of the intact glycoside or follows deglycosylation by β‑glucosidases. Comparative studies with aglycone analogs can clarify the role of the sugar in target engagement and selectivity [1].

Application
Selection Property
Validation Focus
Glycosylated sesquiterpene lactone SAR studies
6′-O-acetylation and crystallographic conformation
Correlation of glycosylation with bioactivity profile
Cytotoxic natural product screening libraries
KB and P-388 cell-line activity context
Chemotype distinct from aglycone sesquiterpenes
Asteraceae phytochemical profiling
Unique LC-MS/MS and NMR signatures
Chemotaxonomic marker verification
Glycoside-mediated cytotoxicity mechanism studies
Intact glycoside vs deglycosylation activity
Role of sugar moiety in target engagement

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